molecular formula C10H14N2O5S B14870454 N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B14870454
M. Wt: 274.30 g/mol
InChI Key: LWVZLDSJFAGACL-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes a hydroxypropyl group, a methyl group, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-aminopropyl)-2-methyl-5-nitrobenzenesulfonamide.

    Reduction: Formation of N-(2-hydroxypropyl)-2-methyl-5-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)methacrylamide: A related compound used in drug delivery systems.

    N-(2-hydroxypropyl)acrylamide: Another similar compound with applications in polymer chemistry.

Uniqueness

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a hydroxypropyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(2-hydroxypropyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O5S/c1-7-3-4-9(12(14)15)5-10(7)18(16,17)11-6-8(2)13/h3-5,8,11,13H,6H2,1-2H3

InChI Key

LWVZLDSJFAGACL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC(C)O

Origin of Product

United States

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